molecular formula C15H14O3 B1296146 2,4'-Dimethoxybenzophenone CAS No. 5449-69-4

2,4'-Dimethoxybenzophenone

Cat. No. B1296146
Key on ui cas rn: 5449-69-4
M. Wt: 242.27 g/mol
InChI Key: QWWJLMQOKZOTNX-UHFFFAOYSA-N
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Patent
US07288528B2

Procedure details

2.63 g of (4-methoxyphenyl)(2-methoxyphenyl)methanol 51 are dissolved in dichloromethane, and 5.03 g of Dess-Martin reagent are added. The mixture is stirred at room temperature for 2 h. Then 20% Na2SO3 and NaHCO3 solution are added, and the mixture is extracted with diethyl ether. The organic phase is extracted with saturated NaCl solution and dried over sodium sulfate. The solution is concentrated in vacuo and purified by column filtration. 2.61 g of 52 are obtained. C15H14O3 (242.28) MS (ESI+) 243.04 (M+H+)
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17][CH3:18])[OH:10])=[CH:5][CH:4]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[O-]S([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+]>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17][CH3:18])=[O:10])=[CH:7][CH:8]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(O)C1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.03 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
purified by column filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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